[Pt(DACH)(OH)2(ox)]

Colorectal Cancer Cytotoxicity OCT Transporter

Select [Pt(DACH)(OH)2(ox)] for your Pt(IV) prodrug or platinum-resistance research. Its DACH ligand sterically blocks MMR recognition, maintaining potency in MMR-deficient lines (HCT116, HEC59) where cisplatin fails. Preferentially imported by OCT1/2 transporters, it achieves 2.8-fold greater colorectal cytotoxicity. Unlike cisplatin, its sensory neuropathy profile avoids renal/hematologic toxicities—ideal for neuroprotection studies. Essential for DDB2/HMGA2-dependent GG-NER pathway dissection. Secure research-grade powder (≥98% purity) with batch-specific CoA.

Molecular Formula C8H14N2O6Pt-2
Molecular Weight 429.29 g/mol
Cat. No. B12882271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Pt(DACH)(OH)2(ox)]
Molecular FormulaC8H14N2O6Pt-2
Molecular Weight429.29 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt+4]
InChIInChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;+4/p-4/t5-,6-;;;;/m1..../s1
InChIKeyUNGFFMPWVDEALI-NDSUJOINSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxaliplatin [Pt(DACH)(OH)2(ox)]: A DACH-Platinum Complex for Colorectal Cancer and Cisplatin-Refractory Tumors


Oxaliplatin, systematically [Pt(DACH)(OH)2(ox)], is a third-generation platinum(II) anticancer agent defined by its 1,2-diaminocyclohexane (DACH) carrier ligand and oxalate leaving group [1]. It is a key component in combination regimens (e.g., FOLFOX) for colorectal cancer and exhibits activity in tumor types that are intrinsically resistant to cisplatin and carboplatin [2]. The compound undergoes non-enzymatic biotransformation to form reactive aqua species that covalently bind DNA, forming primarily intrastrand crosslinks that inhibit replication and transcription [3].

Why In-Class Platinum Agents Cannot Substitute for [Pt(DACH)(OH)2(ox)] in Colorectal and MMR-Deficient Cancers


Although cisplatin, carboplatin, and oxaliplatin all form covalent DNA adducts, their distinct carrier ligands confer fundamentally different cellular uptake, DNA damage recognition, and resistance profiles. The DACH ligand of oxaliplatin sterically hinders recognition of its DNA adducts by the mismatch repair (MMR) machinery, a primary resistance mechanism for cisplatin [1]. Furthermore, oxaliplatin is selectively transported by organic cation transporters (OCT1/2) that do not efficiently transport cisplatin or carboplatin, leading to differential tumor specificity [2]. Consequently, direct substitution of oxaliplatin with other platinum agents in colorectal or MMR-deficient cancers will likely result in therapeutic failure.

Quantitative Comparative Evidence: [Pt(DACH)(OH)2(ox)] vs. Cisplatin, Carboplatin, and DACH Analogs


Colon Cancer Cell Line Cytotoxicity: Oxaliplatin vs. Cisplatin

In a panel of six colon cancer cell lines, oxaliplatin demonstrated 2.8-fold greater mean cytotoxicity than cisplatin, with IC50 values of 3.9 ± 1.4 μM versus 11 ± 2.0 μM, respectively. This differential activity is mediated by the selective uptake of oxaliplatin via organic cation transporters (OCT1/2), which do not efficiently transport cisplatin [1].

Colorectal Cancer Cytotoxicity OCT Transporter

Mismatch Repair Deficiency: Differential Resistance to Oxaliplatin vs. Cisplatin/Carboplatin

In isogenic cell line models, loss of DNA mismatch repair (MMR) function conferred significant resistance to cisplatin (1.8- to 2.1-fold) and carboplatin (1.3- to 1.5-fold), but no significant difference in sensitivity was observed for oxaliplatin. The MMR-deficient HCT116+ch2 colon cancer line exhibited a 2.1-fold resistance to cisplatin compared to its MMR-proficient counterpart, whereas oxaliplatin sensitivity remained unchanged [1].

Mismatch Repair Drug Resistance Colorectal Cancer

Mismatch Repair Protein MutS Binding Affinity: Oxaliplatin-DNA vs. Cisplatin-DNA Adducts

The Escherichia coli mismatch repair protein MutS, which serves as a model for eukaryotic MMR recognition, bound cisplatin-modified DNA with 2-fold higher affinity compared to DACH-modified DNA (oxaliplatin adducts). ADP stimulated MutS binding to cisplatin-modified DNA but had no effect on binding to DACH-modified DNA [1].

DNA Damage Recognition Mismatch Repair Resistance Mechanism

DNA Adduct Repair Mechanism Divergence: GG-NER of Oxaliplatin vs. Cisplatin Lesions

Global genome nucleotide excision repair (GG-NER) of oxaliplatin-DNA lesions requires the accessory factors DDB2 and HMGA2 for efficient XPC binding and repair initiation. In contrast, cisplatin-DNA lesions are efficiently repaired by GG-NER independently of DDB2. Loss of DDB2 confers hypersensitivity specifically to oxaliplatin, with DDB2-deficient cells showing increased sensitivity to oxaliplatin but not to cisplatin [1].

Nucleotide Excision Repair DNA Damage Response Predictive Biomarker

Differential Toxicity Profile: Dose-Limiting Toxicities Across Approved Platinum Drugs

A systematic comparative review of approved platinum drugs established distinct dose-limiting toxicity profiles: Cisplatin is primarily neurotoxic, nephrotoxic, and ototoxic; carboplatin is dose-limited by myelosuppression (thrombocytopenia, neutropenia, leukopenia); oxaliplatin induces predominantly peripheral sensory neurotoxicity [1].

Toxicity Neurotoxicity Myelosuppression

Cellular Uptake Selectivity: OCT1-Mediated Cytotoxicity Enhancement

In MDCK cells stably expressing human OCT1, oxaliplatin cytotoxicity was enhanced 8.5-fold compared to mock-transfected controls (IC50 3.9 ± 1.3 μM vs. 33 ± 9.1 μM). In contrast, OCT1 expression had negligible effects on cisplatin (1.3-fold change) and carboplatin (1.1-fold change) cytotoxicity [1].

Cellular Uptake OCT1 Transporter Targeted Therapy

Evidence-Based Application Scenarios for [Pt(DACH)(OH)2(ox)] in Research and Clinical Procurement


In Vitro Studies of Colorectal Cancer Models Requiring OCT1/2-Expressing Cell Lines

Researchers investigating platinum sensitivity in colorectal cancer cell lines should preferentially select oxaliplatin over cisplatin due to its 2.8-fold greater mean potency (IC50 3.9 μM vs. 11 μM) in colon cancer models [1]. Additionally, studies aimed at elucidating the role of organic cation transporters in drug uptake and response should utilize oxaliplatin as a model substrate, given its 8.5-fold OCT1-dependent cytotoxicity enhancement, which is absent for cisplatin and carboplatin [2].

Investigating DNA Mismatch Repair-Deficient Tumor Models

In experimental systems employing MMR-deficient cell lines (e.g., HCT116, HEC59), oxaliplatin is the platinum agent of choice because its activity is unaffected by MMR status, whereas cisplatin exhibits 1.8- to 2.1-fold reduced potency [1]. This differential sensitivity allows researchers to dissect MMR-dependent and -independent apoptotic pathways and to evaluate novel combination therapies targeting MMR-deficient colorectal or endometrial cancers [2].

Studies of Global Genome Nucleotide Excision Repair (GG-NER) Mechanisms

Oxaliplatin is uniquely suited for investigations into GG-NER pathway components, specifically DDB2 and HMGA2, which are required for repair of oxaliplatin-induced but not cisplatin-induced DNA lesions [1]. Loss of DDB2 confers selective hypersensitivity to oxaliplatin, making it a valuable tool compound for functional genomics screens aimed at identifying novel DNA damage response modulators in colorectal cancer [2].

Preclinical Toxicity Profiling and Formulation Development for Reduced Neurotoxicity

For in vivo toxicology studies where nephrotoxicity or myelosuppression are confounding variables, oxaliplatin presents a distinct peripheral sensory neurotoxicity profile that avoids the dose-limiting renal and hematologic toxicities of cisplatin and carboplatin, respectively [1]. This makes oxaliplatin the preferred positive control for evaluating neuroprotective agents or novel formulations designed to mitigate chemotherapy-induced peripheral neuropathy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Pt(DACH)(OH)2(ox)]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.